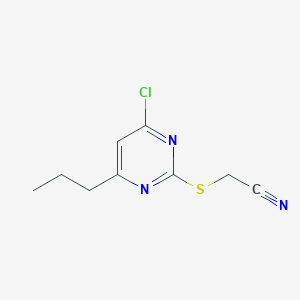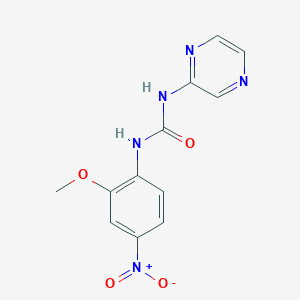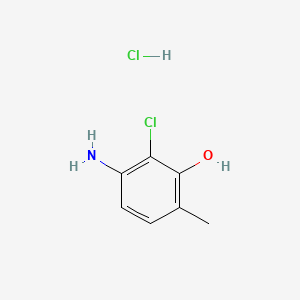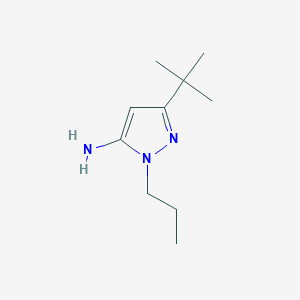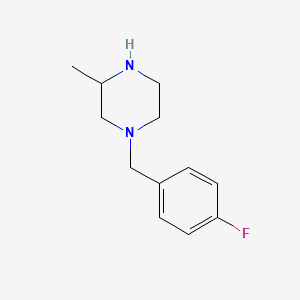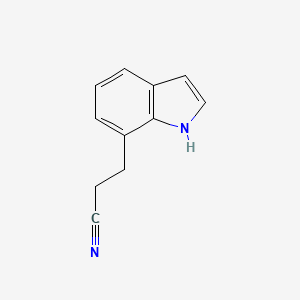
3-(1H-Indol-7-YL)propanenitrile
描述
3-(1H-Indol-7-YL)propanenitrile is an organic compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The indole core is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 3-(1H-Indol-7-YL)propanenitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanoacetic acid in the presence of acetic anhydride . Another method includes the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-(1H-Indol-7-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(1H-Indol-7-YL)propanenitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(1H-Indol-7-YL)propanenitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as tyrosinase, which is involved in melanin synthesis . These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways.
相似化合物的比较
3-(1H-Indol-7-YL)propanenitrile can be compared with other similar compounds, such as:
3-(Cyanoacetyl)indole: Known for its antibacterial activity.
Indole-3-acetonitrile: Used in plant growth regulation.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in synthetic chemistry and various applications.
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
3-(1H-indol-7-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5H2 |
InChI 键 |
NPNCILYWZPKZDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)CCC#N)NC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
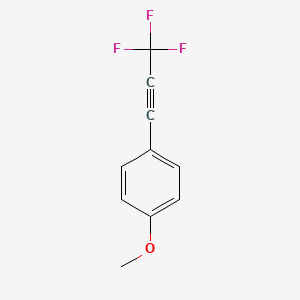
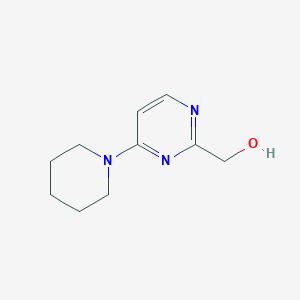
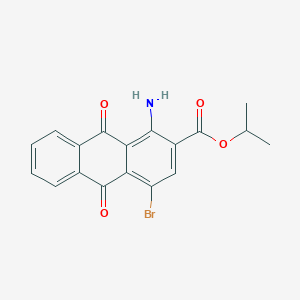

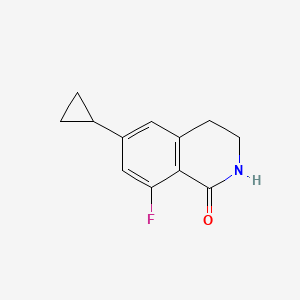
![1-Chloro-4-[(chloromethoxy)methyl]benzene](/img/structure/B8742236.png)
![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)
![4-Cyclohexyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B8742255.png)
